molecular formula C13H12BrNO3 B1486392 Ethyl 6-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate CAS No. 1352884-83-3

Ethyl 6-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate

Cat. No. B1486392
CAS RN: 1352884-83-3
M. Wt: 310.14 g/mol
InChI Key: LJHHOHMIROJXOX-UHFFFAOYSA-N
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Description

“Ethyl 6-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate” is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Scientific Research Applications

Synthesis and Chemical Intermediates Ethyl 6-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate and its derivatives serve as valuable synthetic intermediates in organic chemistry. A study demonstrated a facile synthesis method for ethyl 4-, 6-, and 7-formyl-1H-indole-2-carboxylates, highlighting their use as intermediates in the synthesis of complex organic compounds. These intermediates were prepared from 2-ethoxycarbonyl-1H-indole methanesulfonic acids, undergoing transformations that include sulfomethyl group to formyl function, showcasing their versatility in organic synthesis (Pete, Szöllösy, & Szokol, 2006).

Crystal Structure Analysis The ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6- dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate compound, a related derivative, was synthesized and its crystal structure was analyzed. This research provides insights into the molecular configuration, demonstrating the compound's potential in facilitating further structural analysis and application in medicinal chemistry (Luo, Ma, Zhou, & Huang, 2019).

Antiviral Research Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates, derivatives closely related to the compound of interest, were synthesized and evaluated for their anti-hepatitis B virus (HBV) activities. This study indicates the potential therapeutic applications of these compounds, with some showing significant anti-HBV activities, demonstrating the relevance of such derivatives in antiviral research (Chai, Zhao, Zhao, & Gong, 2006).

Antiviral Activities Against Influenza Further exploring antiviral capabilities, another study synthesized and tested ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate derivatives for their in vitro antiviral activities against influenza A3 virus and respiratory syncytial virus (RSV). These findings underscore the potential of ethyl 6-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate derivatives in contributing to the development of new antiviral agents (Gong Ping, 2006).

properties

IUPAC Name

ethyl 6-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3/c1-3-18-13(17)12-9(6-16)8-4-5-10(14)7(2)11(8)15-12/h4-6,15H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHHOHMIROJXOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C(=C(C=C2)Br)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate
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Ethyl 6-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate
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Ethyl 6-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate
Reactant of Route 4
Ethyl 6-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate
Reactant of Route 5
Ethyl 6-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate
Reactant of Route 6
Ethyl 6-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate

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